tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate

Purity Quality Control Synthetic Intermediate

tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate (CAS 1286266-01-0, molecular formula C16H29N3O3, molecular weight 311.42 g/mol) is a synthetic piperidine derivative possessing both a tert-butyloxycarbonyl (Boc)-protected amine at the piperidine 4-position and a cyclopentylcarbamoyl (cyclopentylurea) group at the piperidine 1-position. This structural arrangement places it within the class of substituted piperidine carbamates explored as hormone-sensitive lipase (HSL) inhibitors, as disclosed in patent filings by Novo Nordisk A/S.

Molecular Formula C16H29N3O3
Molecular Weight 311.426
CAS No. 1286266-01-0
Cat. No. B2375550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate
CAS1286266-01-0
Molecular FormulaC16H29N3O3
Molecular Weight311.426
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC2CCCC2
InChIInChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-8-10-19(11-9-13)14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,21)
InChIKeyVRFUAUOOLOCIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate (CAS 1286266-01-0): A Bifunctional Piperidine Building Block for Medicinal Chemistry and HSL Inhibitor Scaffolds


tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate (CAS 1286266-01-0, molecular formula C16H29N3O3, molecular weight 311.42 g/mol) is a synthetic piperidine derivative possessing both a tert-butyloxycarbonyl (Boc)-protected amine at the piperidine 4-position and a cyclopentylcarbamoyl (cyclopentylurea) group at the piperidine 1-position . This structural arrangement places it within the class of substituted piperidine carbamates explored as hormone-sensitive lipase (HSL) inhibitors, as disclosed in patent filings by Novo Nordisk A/S [1]. The compound serves as a versatile bifunctional intermediate, with the Boc group enabling controlled deprotection for downstream amine functionalization and the cyclopentylcarbamoyl moiety providing a conformationally constrained urea pharmacophore.

Why Generic Piperidine Carbamates Cannot Substitute for tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate in SAR-Driven Programs


Substituting a generic piperidine carbamate for tert-butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate ignores critical structural determinants of both synthetic utility and potential biological activity. The compound's orthogonal functional groups—a base-labile Boc-protected primary amine at C4 and a stable cyclopentylurea at N1—are not simultaneously present in common alternatives such as tert-butyl 4-aminopiperidine-1-carboxylate (lacking the cyclopentylcarbamoyl group) or N-cyclopentyl-4-piperidinecarboxamide (lacking the Boc-protected amine) . In the context of HSL inhibitor SAR, patent disclosures indicate that both the carbamate/urea linkage and the nature of the N-substituent on the piperidine ring significantly modulate potency; a cyclopentyl group confers distinct steric and lipophilic properties compared to smaller (e.g., cyclopropyl, isopropyl) or larger (e.g., cyclohexyl, adamantyl) cycloalkyl substituents [1]. Interchanging with an analog lacking either functional handle would either preclude a planned synthetic sequence or produce a different final compound with unpredictable biological activity.

Quantitative Differentiation Evidence for tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate vs. Closest Analogs


Purity Comparison: 98% vs. 95% – Higher Initial Purity Reduces Purification Burden in Multi-Step Syntheses

Commercially, tert-butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate is available at 98% purity from Leyan (Cat. 1695266) and at 95% purity from CymitQuimica / Fluorochem (Ref. 10-F064035) . For a synthetic intermediate intended for multi-step medicinal chemistry campaigns, the 98% purity specification provides a quantified 3% absolute purity advantage, which translates to reduced contamination of downstream products and potentially fewer chromatographic purification steps.

Purity Quality Control Synthetic Intermediate

Functional Group Orthogonality: Simultaneous Boc-Amine and Cyclopentylurea Present in a Single Intermediate vs. Mono-Functional Analogs

The target compound uniquely combines a Boc-protected aliphatic amine (deprotectable under acidic conditions: TFA/DCM or HCl/dioxane) with a cyclopentylcarbamoyl urea group (stable to both acidic and basic conditions) on a single piperidine scaffold . In contrast, the closest commercially available analog, tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate (CAS 757949-46-5), places the Boc group on N1 and the cyclopentylcarboxamide at C4, producing a carboxamide rather than a urea linkage . A second comparator, N-cyclopentyl-4-piperidinecarboxamide, entirely lacks the Boc-protected amine, requiring a separate protection step if amine differentiation is needed . The quantified difference is functional group count: the target compound delivers two orthogonal reactive handles (protected amine + urea) in one synthetic step versus one handle for each comparator.

Orthogonal Protecting Groups Bifunctional Building Block Synthetic Efficiency

Cyclopentyl Substituent Lipophilicity: Calculated logP Differentiation from Smaller and Larger Cycloalkyl Analogs per Novo Nordisk HSL Patent Scope

The Novo Nordisk patent family (US20060160851, WO2003051841) encompasses piperidine carbamates with a broad range of N-cycloalkyl substituents, including cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl, and adamantyl [1]. Based on calculated physiochemical properties (ChemAxon/MarvinSketch estimates), the cyclopentyl group (C5) confers an incremental calculated logP contribution of approximately +0.5 to +0.8 log units compared to a cyclobutyl (C4) analog, while being approximately -0.3 to -0.6 log units lower than a cyclohexyl (C6) analog [2]. Within the HSL inhibitor series, patent examples show that N-cycloalkyl substitution size modulates both in vitro potency and in vivo free fatty acid lowering; compounds with intermediate lipophilicity (such as those bearing cyclopentyl groups) are explicitly claimed as preferred embodiments [1].

Lipophilicity logP Cycloalkyl SAR HSL Inhibition

Supplier Availability and Packaging: Single-Source vs. Multi-Vendor Sourcing with Differentiated Catalog Specifications

As of 2024-2026, tert-butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate is listed by at least three commercial suppliers with differentiated catalog specifications: Leyan (98% purity, Cat. 1695266; 250mg and 1g sizes), Oakwood Products (Cat. 064035-1G, 1g at USD 433.00), and CymitQuimica/Fluorochem (95% purity, Ref. 10-F064035, 1g; Ref. 3D-LBC26601, 1g – discontinued) . In contrast, the close structural analog tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate (CAS 757949-46-5) is listed by Leyan (Cat. 1742110, 98%) but with different pricing tiers . The target compound's multi-vendor status with documented purity differentiation provides procurement flexibility and competitive pricing benchmarks that may not exist for single-source analogs.

Supply Chain Sourcing Catalog Specifications

Recommended Application Scenarios for tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate Based on Quantified Differentiation Evidence


Multi-Step Parallel Synthesis of Piperidine-Urea Based HSL Inhibitor Libraries

The compound's bifunctional architecture—Boc-protected amine at C4 and pre-formed cyclopentylurea at N1—enables direct diversification at two vectors without requiring intermediate protection/deprotection steps. After Boc removal under standard acidic conditions, the free amine can be coupled to diverse carboxylic acids or sulfonyl chlorides, while the cyclopentylurea remains intact. This orthogonal reactivity is not available from mono-functional analogs like N-cyclopentyl-4-piperidinecarboxamide . The 98% purity specification from Leyan ensures that library members are not contaminated with des-Boc or other truncated byproducts that could skew biological assay results.

Selective Synthesis of 1,4-Disubstituted Piperidine Scaffolds with Differentiated Urea and Amide Linkages

In medicinal chemistry programs requiring a piperidine core with a urea at N1 and a differentiated amide, sulfonamide, or amine at C4, this compound provides a direct entry point. The cyclopentylcarbamoyl group constitutes a urea linkage (-NH-CO-NH-), which is chemically and metabolically distinct from the carboxamide (-CO-NH-) present in the comparator compound tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate (CAS 757949-46-5) . This difference in hydrogen-bonding capacity and metabolic stability can be critical for fine-tuning target engagement and pharmacokinetic profiles.

Procurement for SAR Studies Where Cyclopentyl Lipophilicity Represents an Optimal Balance Point

Patent SAR data [1] indicate that N-cycloalkyl substitution on piperidine carbamates modulates HSL inhibitory potency through lipophilicity contributions. The cyclopentyl group provides an intermediate clogP value, approximately 0.5-0.8 log units higher than cyclobutyl and 0.3-0.6 log units lower than cyclohexyl [2]. Researchers optimizing for a specific lipophilicity window—for instance, to maintain aqueous solubility above 10 µM while achieving cellular permeability—can source this compound as a pre-built intermediate rather than synthesizing multiple cycloalkyl analogs from scratch.

Risk-Diversified Sourcing for Pre-Clinical Supply Chains

With at least three commercial suppliers (Leyan, Oakwood, CymitQuimica/Fluorochem) listing this compound , procurement teams can implement dual- or triple-sourcing strategies to mitigate single-vendor supply disruption risks. The documented purity differential (95% vs. 98%) also allows scientists to select grade-appropriate material: the higher-purity grade for late-stage intermediates where impurity carry-through is unacceptable, and the standard grade for early discovery where cost-per-gram may be prioritized.

Quote Request

Request a Quote for tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.